molecular formula C12H13ClO2 B13083691 1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

Cat. No.: B13083691
M. Wt: 224.68 g/mol
InChI Key: IJBCSMCRIXVRNI-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one is a synthetic organic compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one typically involves multiple steps. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and appropriate reagents under specific conditions. For instance, the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, can act as both the reagent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new substituted benzoannulene derivatives.

Scientific Research Applications

1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one exerts its effects involves its interaction with molecular targets such as estrogen receptors. It acts as a selective estrogen receptor degrader, binding to the receptor and promoting its degradation. This process disrupts the receptor’s signaling pathways, leading to reduced cell proliferation in hormone receptor-positive breast cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential as a selective estrogen receptor degrader, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

4-chloro-1-methoxy-5,6,8,9-tetrahydrobenzo[7]annulen-7-one

InChI

InChI=1S/C12H13ClO2/c1-15-12-7-6-11(13)9-4-2-8(14)3-5-10(9)12/h6-7H,2-5H2,1H3

InChI Key

IJBCSMCRIXVRNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(=O)CCC2=C(C=C1)Cl

Origin of Product

United States

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